molecular formula C11H15N5O5 B12798246 4'-Azido-3'-O-methylthymidine CAS No. 140226-10-4

4'-Azido-3'-O-methylthymidine

Cat. No.: B12798246
CAS No.: 140226-10-4
M. Wt: 297.27 g/mol
InChI Key: JJFPSTKXVFBFOY-VAOFZXAKSA-N
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Description

4’-Azido-3’-O-methylthymidine is a synthetic nucleoside analog derived from thymidine It is characterized by the presence of an azido group at the 4’ position and a methyl group at the 3’ position of the thymidine molecule

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Azido-3’-O-methylthymidine typically involves the modification of thymidine. One common method includes the introduction of an azido group at the 4’ position through nucleophilic substitution reactions. The reaction conditions often involve the use of azide salts such as sodium azide or potassium azide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile. The methylation at the 3’ position can be achieved using methylating agents such as methyl iodide under basic conditions .

Industrial Production Methods: While specific industrial production methods for 4’-Azido-3’-O-methylthymidine are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle azide compounds, which can be hazardous .

Chemical Reactions Analysis

Types of Reactions: 4’-Azido-3’-O-methylthymidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4’-Azido-3’-O-methylthymidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of various heterocyclic compounds and as a precursor in click chemistry reactions.

    Biology: Employed in DNA sequencing techniques and as a probe in molecular biology studies.

    Medicine: Investigated for its potential antiviral properties and as a component in the development of nucleoside analog drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4’-Azido-3’-O-methylthymidine involves its incorporation into nucleic acids. The azido group at the 4’ position interferes with the formation of phosphodiester linkages, thereby terminating the elongation of nucleic acid chains. This mechanism is similar to that of other nucleoside analogs, which act as chain terminators during DNA or RNA synthesis. The compound targets viral reverse transcriptase enzymes, making it a potential antiviral agent .

Comparison with Similar Compounds

Uniqueness: 4’-Azido-3’-O-methylthymidine is unique due to the combination of the azido group at the 4’ position and the methyl group at the 3’ position. This dual modification enhances its chemical reactivity and potential biological activity compared to other similar compounds .

Properties

CAS No.

140226-10-4

Molecular Formula

C11H15N5O5

Molecular Weight

297.27 g/mol

IUPAC Name

1-[(2R,4S,5R)-5-azido-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C11H15N5O5/c1-6-4-16(10(19)13-9(6)18)8-3-7(20-2)11(5-17,21-8)14-15-12/h4,7-8,17H,3,5H2,1-2H3,(H,13,18,19)/t7-,8+,11+/m0/s1

InChI Key

JJFPSTKXVFBFOY-VAOFZXAKSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@](O2)(CO)N=[N+]=[N-])OC

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)(CO)N=[N+]=[N-])OC

Origin of Product

United States

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